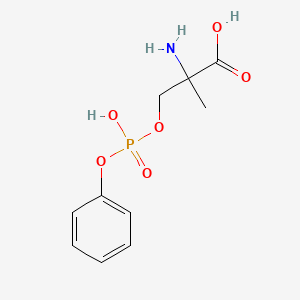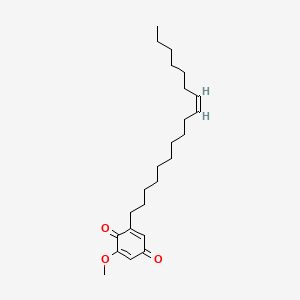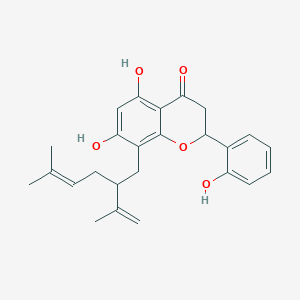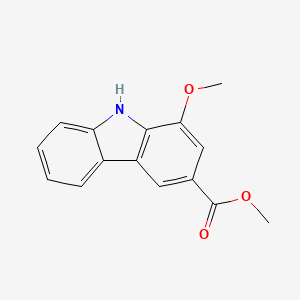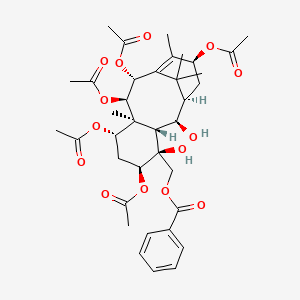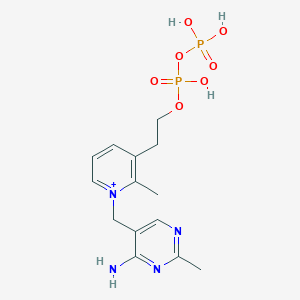
2-Hydroxymuconic semialdehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4Z)-2-hydroxy-6-oxohexa-2,4-dienoic acid is a 2-hydroxy-6-oxohexa-2,4-dienoic acid having (2E,4Z)-configuration. It is a conjugate acid of a (2E,4Z)-2-hydroxy-6-oxohexa-2,4-dienoate.
Aplicaciones Científicas De Investigación
Application in Organic Synthesis
2-Hydroxymuconic semialdehyde (2-HMS) is a valuable intermediate in organic synthesis. Its preparation has been explored using Pseudomonas stutzeri N2, which accumulates 2-HMS in phenol-containing wastewater. This accumulation allows for the potential use of phenolic wastes in producing 2-HMS. Through specific treatments and conditions, high purity 2-HMS can be obtained for use in synthesis (Bai et al., 2021).
Role in Biodegradation Pathways
2-HMS plays a role in the biodegradation of nitrobenzene and 2-aminophenol, as found in Pseudomonas pseudoalcaligenes JS45. It is involved in the oxidation process of aldehyde analogs, which has implications for understanding and enhancing biodegradation pathways (He, Davis, & Spain, 1998).
Methodology for Stable 2-HMS Preparation
A novel method combining enzymatic catalysis with bisulfite addition has been developed to prepare stable 2-HMS. This approach addresses the challenge of 2-HMS's reactivity and instability, making it easier to store and use in various applications (Bai et al., 2021).
Genetic Analysis of 2-HMS Enzymes
Research on Achromobacter xylosoxidans KF701 has provided insights into the genetic structure of genes encoding 2-HMS dehydrogenase. This understanding is crucial for exploring the enzyme's role in various metabolic pathways, particularly those involved in the degradation of aromatic compounds (Kang et al., 1998).
Enzymatic Metabolism of 2-HMS
Studies have shown that certain enzymes can metabolize 2-HMS in specific pathways, such as the meta-cleavage route in bacteria like Bacillus species. This discovery expands the understanding of microbial pathways for degrading aromatic compounds (Buswell, 1974).
Propiedades
Fórmula molecular |
C6H6O4 |
|---|---|
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
(3E,5E)-6-hydroxy-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C6H6O4/c7-4-2-1-3-5(8)6(9)10/h1-4,7H,(H,9,10)/b3-1+,4-2+ |
Clave InChI |
MTOBWJUHQXQURZ-ZPUQHVIOSA-N |
SMILES isomérico |
C(=C/C(=O)C(=O)O)\C=C\O |
SMILES |
C(=CC(=O)C(=O)O)C=CO |
SMILES canónico |
C(=CC(=O)C(=O)O)C=CO |
Sinónimos |
2-hydroxy-6-oxohexa-2,4-dienoate semialdehyde hydroxymuconic semialdehyde |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[3-(Diethylamino)propylamino]-4-(methoxymethyl)-6-methyl-3-pyridinecarbonitrile](/img/structure/B1238792.png)

